molecular formula C23H21N5O2S B2444321 N-(4-acetylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893927-51-0

N-(4-acetylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2444321
CAS RN: 893927-51-0
M. Wt: 431.51
InChI Key: MDUVPTSLXVQGNJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21N5O2S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein Ligands

Researchers have synthesized a series of novel pyrazolo[1,5-a]pyrimidines, closely related to N-(4-acetylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide, for their potential to bind the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These derivatives have shown potential as in vivo positron emission tomography (PET) radiotracers for neuroinflammation, demonstrating significant brain uptake and local accumulation in a rodent model of neuroinflammation (Damont et al., 2015).

Radiosynthesis of [18F]PBR111

In another study, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including the mentioned compound, was reported as selective ligands of the translocator protein (18 kDa). DPA-714, a compound within this series, was designed for labeling with fluorine-18, enabling in vivo imaging using PET. The study presents the synthesis process and potential application of these compounds in neuroimaging (Dollé et al., 2008).

Synthesis and Antimicrobial Activity

This compound has also been utilized as a key intermediate in the synthesis of various heterocycles with potential antimicrobial properties. These include the synthesis of new coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives. The synthesized compounds were tested and evaluated as antimicrobial agents, demonstrating the versatility of this compound in medicinal chemistry (Bondock et al., 2008).

Synthesis and Pharmacological Evaluation of S-acetamide Derivatives

A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. This research involved synthesizing thioacetamide derivatives and evaluating their interaction with anticonvulsant biotargets through molecular docking. The compounds showed moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats, highlighting the potential therapeutic applications of these derivatives (Severina et al., 2020).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c1-14-4-9-20(15(2)10-14)28-22-19(11-26-28)23(25-13-24-22)31-12-21(30)27-18-7-5-17(6-8-18)16(3)29/h4-11,13H,12H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUVPTSLXVQGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

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